

A Comprehensive Spectroscopic Guide to 3-Chloro-4-methylpyridin-2-amine

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Compound of Interest

Compound Name: 3-Chloro-4-methylpyridin-2-amine

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Introduction

3-Chloro-4-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] ^[2] Its specific arrangement of amino, chloro, and methyl functional groups on the pyridine ring imparts unique reactivity and properties, making it a versatile precursor for creating novel therapeutic agents.^[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and structure of **3-Chloro-4-methylpyridin-2-amine**. The interpretation of this data is fundamental for quality control, reaction monitoring, and structural elucidation in any research or development setting.

Molecular Structure and Properties

The structural and physical properties of **3-Chloro-4-methylpyridin-2-amine** are foundational to understanding its spectroscopic behavior.

Caption: Molecular Structure of **3-Chloro-4-methylpyridin-2-amine**.

Property	Value	Source(s)
IUPAC Name	2-Chloro-4-methylpyridin-3-amine	[3]
CAS Number	133627-45-9	[4] [5]
Molecular Formula	C ₆ H ₇ CIN ₂	[4]
Molecular Weight	142.59 g/mol	[4] [5]
Appearance	Slight yellow to brown crystalline powder	[1]
Melting Point	65-70 °C	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Chloro-4-methylpyridin-2-amine**, both ¹H and ¹³C NMR provide definitive information about its unique structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methyl protons.

Predicted ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-6	~7.8 - 8.0	Doublet (d)	1H	Located ortho to the ring nitrogen, this proton is significantly deshielded. It will be split by H-5.
H-5	~6.8 - 7.0	Doublet (d)	1H	This proton is coupled to H-6. Its chemical shift is influenced by the adjacent methyl group and the para-amino group.
-NH ₂	~4.5 - 5.5	Broad Singlet (br s)	2H	The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and hydrogen exchange.
-CH ₃	~2.2 - 2.4	Singlet (s)	3H	The methyl group protons appear as a singlet as there are no adjacent

protons to couple with.

Note: Predicted values are based on analysis of similar substituted pyridines.[6]

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Cl, N, NH₂) and their position on the pyridine ring.

Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~150 - 155	Attached to both the ring nitrogen and the electronegative chlorine atom, making it highly deshielded.
C-6	~145 - 148	The carbon adjacent to the ring nitrogen (alpha-carbon) is significantly deshielded.
C-4	~142 - 146	This carbon is attached to the methyl group and is part of the aromatic system. Quaternary carbons often show weaker signals. [7]
C-3	~135 - 140	Attached to the amino group, its shift is influenced by the nitrogen's electron-donating resonance effect and the adjacent chlorine's inductive effect.
C-5	~120 - 125	This methine carbon's chemical shift is typical for an electron-rich position on the pyridine ring.
-CH ₃	~18 - 22	The methyl carbon appears in the typical aliphatic region of the spectrum.

Note: Predictions are based on standard chemical shift ranges for substituted aromatic rings and data from related structures.[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **3-Chloro-4-methylpyridin-2-amine** will be dominated by vibrations from the amine, the aromatic ring, and the C-Cl bond.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Intensity
3480 - 3300	N-H Asymmetric & Symmetric Stretch	Medium-Strong
3100 - 3000	Aromatic C-H Stretch	Medium
2980 - 2850	Aliphatic C-H Stretch (-CH ₃)	Medium
1650 - 1600	N-H Scissoring (Bend)	Strong
1600 - 1450	Pyridine Ring C=C and C=N Stretches	Medium-Strong
800 - 600	C-Cl Stretch	Strong

Note: Expected wavenumbers are based on established correlation tables and data for similar aminopyridine structures.[\[10\]](#)[\[11\]](#)[\[12\]](#)

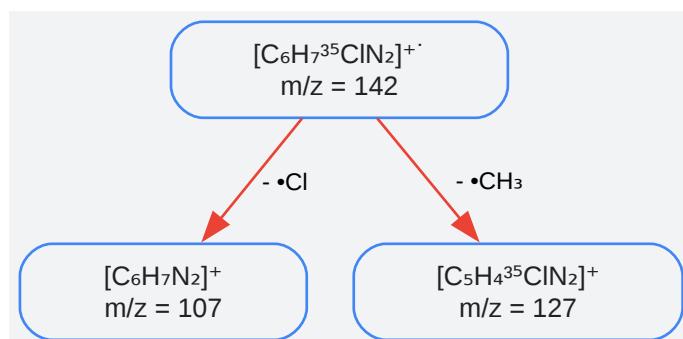
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For **3-Chloro-4-methylpyridin-2-amine**, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion.

Expected Mass Spectrometry Data:

- Molecular Ion (M⁺): The molecular weight is 142.59 Da. In a mass spectrum, this will appear as two peaks due to the isotopes of chlorine:
 - m/z 142: Corresponding to the molecule containing ³⁵Cl.
 - m/z 144: Corresponding to the molecule containing ³⁷Cl.

- Isotopic Abundance: The ratio of the M^+ peak (m/z 142) to the $M+2$ peak (m/z 144) will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.
- Key Fragmentation Pathways:
 - Loss of Cl radical: $[M-Cl]^+$ at m/z 107.
 - Loss of HCN: A common fragmentation for pyridine rings, leading to a fragment from the $[M-Cl]^+$ ion.
 - Loss of a methyl radical: $[M-CH_3]^+$ at m/z 127.

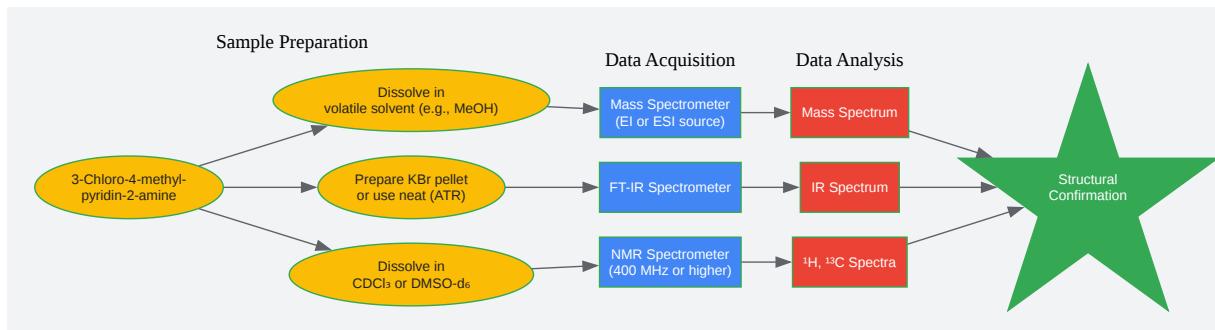


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Caption: Proposed key fragmentation pathways in EI-MS.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, standardized methodologies are essential.



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Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **3-Chloro-4-methylpyridin-2-amine** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: FT-IR Data Acquisition (ATR Method)

- Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Application: Place a small amount of the solid **3-Chloro-4-methylpyridin-2-amine** powder directly onto the ATR crystal.
- Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition (EI Method)

- Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous spectroscopic profile of **3-Chloro-4-methylpyridin-2-amine**. The predicted ^1H and ^{13}C NMR spectra map out the exact connectivity of the molecule's framework. The IR

spectrum confirms the presence of key functional groups, particularly the primary amine and the aromatic system. Finally, mass spectrometry establishes the correct molecular weight and provides definitive evidence of the chlorine atom through its characteristic isotopic signature. Together, these techniques form a robust analytical package for the unequivocal identification and quality assessment of this important chemical intermediate.

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